N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide
Description
N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a methoxy group and an octahydroindole moiety, making it a unique structure for studying its chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-9-11-5-3-4-6-12(11)19(10)15(20)16-13-7-8-14(21-2)18-17-13/h7-8,10-12H,3-6,9H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGXEACSFTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)NC3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridazine with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridazine ring can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to modify the functional groups present on the indole moiety.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the indole moiety may produce a fully saturated indoline derivative.
Scientific Research Applications
N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine ring structure but different functional groups.
Relugolix: A gonadotropin-releasing hormone receptor antagonist with a similar pyridazine moiety.
Uniqueness
N-(6-methoxypyridazin-3-yl)-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is unique due to its specific combination of a methoxypyridazine ring and an octahydroindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
